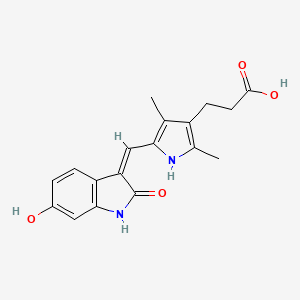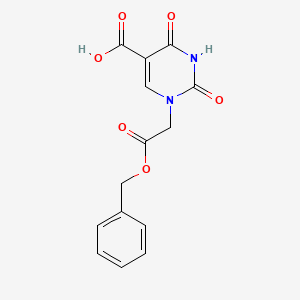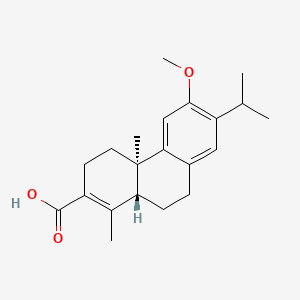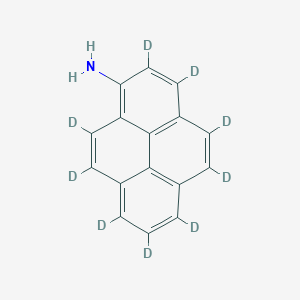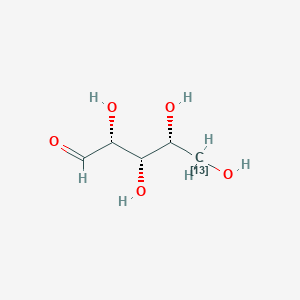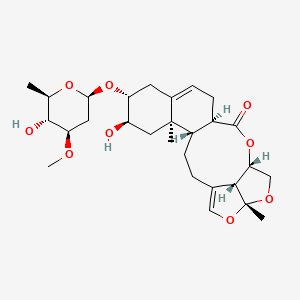
Glaucoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glaucoside A is a pregnane glycoside, a type of steroid glycoside, which can be isolated from the roots of Cynanchum atratum . It is known for its unique structure and potential biological activities, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glaucoside A involves the glycosylation of glaucogenin A with β-D-oleandropyranoside . The reaction typically requires an acid catalyst to facilitate the formation of the glycosidic bond. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as the roots of Cynanchum atratum, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using biocatalysts or chemical catalysts to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Glaucoside A can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the glycoside.
Reduction: This can affect the carbonyl groups in the aglycone part of the molecule.
Substitution: This can occur at the glycosidic bond or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Glaucoside A has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Glaucoside A involves its interaction with specific molecular targets and pathways. It can modulate cellular processes by binding to receptors or enzymes, leading to changes in cell signaling and function. For example, it may induce apoptosis in cancer cells by altering the expression of apoptotic proteins and affecting mitochondrial membrane potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atratcynoside F: Another pregnane glycoside isolated from Cynanchum atratum.
Cynataihosides: A group of seco-pregnane glycosides with similar biological activities.
Uniqueness
Glaucoside A is unique due to its specific glycosylation pattern and the presence of β-D-oleandropyranoside. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C28H40O9 |
|---|---|
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
(4S,5R,7R,8R,13R,16S,19R,22R)-7-hydroxy-8-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C28H40O9/c1-14-25(30)21(32-4)10-23(35-14)36-20-9-16-6-7-17-18(27(16,2)11-19(20)29)8-5-15-12-33-28(3)24(15)22(13-34-28)37-26(17)31/h6,12,14,17-25,29-30H,5,7-11,13H2,1-4H3/t14-,17-,18+,19-,20-,21-,22-,23+,24-,25-,27+,28+/m1/s1 |
InChI-Schlüssel |
VBSDZUADEVYQKN-YEAUGEPOSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2CC3=CC[C@@H]4[C@@H]([C@]3(C[C@H]2O)C)CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC4=O)C)OC)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC3=CCC4C(C3(CC2O)C)CCC5=COC6(C5C(CO6)OC4=O)C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




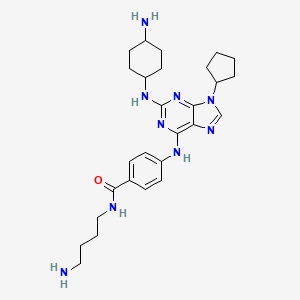
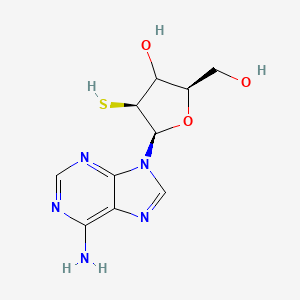

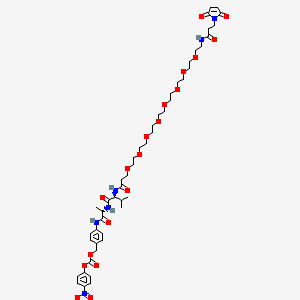
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
